Morpholin-3-yl(pyrrolidin-1-yl)methanone
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Overview
Description
Morpholin-3-yl(pyrrolidin-1-yl)methanone is a compound that features both morpholine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling. One common method involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Morpholin-3-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Morpholin-3-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholin-3-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine itself and its various substituted forms.
Pyrrolidine derivatives: Compounds such as pyrrolidine and its functionalized derivatives.
Uniqueness
Morpholin-3-yl(pyrrolidin-1-yl)methanone is unique due to the combination of both morpholine and pyrrolidine rings in its structure. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these rings.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and researchers exploring new therapeutic agents and chemical processes.
Biological Activity
Morpholin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a morpholine ring and a pyrrolidine moiety, which contribute to its unique chemical properties. The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with differing biological activities. For example, the reaction conditions and reagents can lead to products such as N-oxides or secondary amines, which may exhibit distinct pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. The compound has been studied for its potential anti-inflammatory and analgesic properties, suggesting a role in pain management and inflammatory conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). In one study, compounds derived from similar frameworks showed IC50 values as low as 6.25 µM against MDA-MB-231 cells, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1f | MDA-MB-231 | 6.25 | Inhibition of cell viability |
Compound 1d | MDA-MB-231 | 25 | Apoptosis induction |
Morpholin derivative | Various | Varies | Enzyme inhibition |
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that related compounds possess significant activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests a broad spectrum of potential applications in treating infections.
Case Studies
A notable case study involved the evaluation of Morpholin derivatives in animal models for their anti-inflammatory effects. The results indicated that these compounds could significantly reduce inflammation markers in vivo, supporting their therapeutic potential in treating chronic inflammatory diseases .
Furthermore, molecular docking studies have provided insights into the binding affinities of Morpholin derivatives with key proteins involved in cancer progression, reinforcing their potential as targeted therapies .
Properties
IUPAC Name |
morpholin-3-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(11-4-1-2-5-11)8-7-13-6-3-10-8/h8,10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODHXEXNYOANLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2COCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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